Cyclohexyl(thiophen-2-yl)methanone
Description
Cyclohexyl(thiophen-2-yl)methanone is an organic compound characterized by a ketone group bridging a cyclohexyl moiety and a thiophen-2-yl ring. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.07 g/mol. The compound’s structure is confirmed by 13C NMR spectroscopy, which reveals distinct carbonyl (C=O) and aromatic carbon signals (e.g., thiophene ring carbons at δ ~125–140 ppm) .
Synthetic routes often involve coupling acyl chlorides with organometallic reagents or employing nickel-catalyzed cross-coupling strategies. For instance, describes its synthesis via the GP6 protocol, using cyclohexyl(3,3-dimethylcycloprop-1-en-1-yl)(phenyl)methanol as a precursor, followed by purification via gradient chromatography . The cyclohexyl group introduces steric bulk, which may influence reactivity and crystallization behavior .
Properties
IUPAC Name |
cyclohexyl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUOTZUUAADJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290848 | |
| Record name | Cyclohexyl(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79852-25-8 | |
| Record name | NSC71459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Cyclohexyl(thiophen-2-yl)methanone with structurally related methanones:
Key Observations:
Steric Effects: The cyclohexyl group in this compound causes significant steric hindrance compared to its cyclopentyl analog. This was demonstrated in indole-based methanones, where cyclohexyl substituents suppressed spectral peaks due to restricted molecular motion .
Spectral Differences: The 13C NMR spectrum of this compound shows a carbonyl signal at δ ~200 ppm, typical for aryl ketones, while cyclopentyl analogs exhibit similar but slightly upfield shifts due to reduced ring strain .
Synthetic Accessibility: Cyclopentyl(thiophen-2-yl)methanone is commercially discontinued, highlighting challenges in scaling production compared to the cyclohexyl variant, which is synthesized via robust protocols like GP6 .
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